2,4,5-Trimethylphenethyl alcohol
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Overview
Description
2,4,5-Trimethylphenethyl alcohol is an organic compound with the molecular formula C11H16O It is a derivative of phenethyl alcohol, characterized by the presence of three methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenethyl alcohol can be synthesized through several methods. One common approach involves the alkylation of 2,4,5-trimethylbenzyl chloride with a suitable nucleophile, such as sodium ethoxide, followed by reduction of the resulting intermediate . Another method includes the Grignard reaction, where 2,4,5-trimethylbenzyl bromide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylphenethyl alcohol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,4,5-Trimethylbenzaldehyde or 2,4,5-Trimethylbenzoic acid.
Reduction: 2,4,5-Trimethylphenethyl hydrocarbon.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trimethylphenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylphenethyl alcohol involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: A simpler analog without the methyl substitutions.
2,4,5-Trimethylbenzyl alcohol: Similar structure but lacks the ethyl group.
2,4,6-Trimethylphenethyl alcohol: Differs in the position of the methyl groups.
Uniqueness
2,4,5-Trimethylphenethyl alcohol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJTXPBTYJTCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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